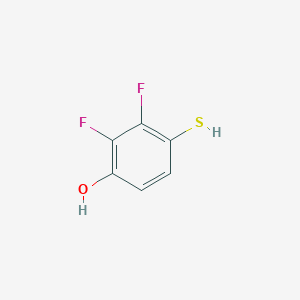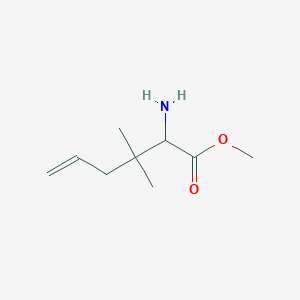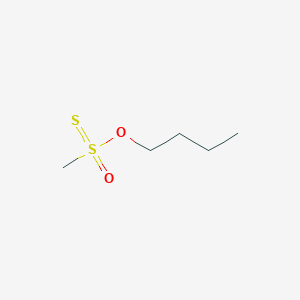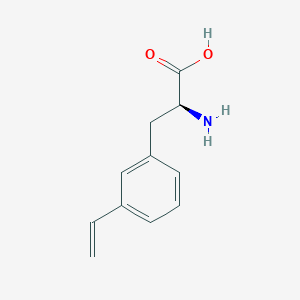
L-3-Vinylphe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-3-Vinylphenylalanine, commonly referred to as L-3-Vinylphe, is an amino acid derivative that has garnered interest in various scientific fields. This compound is characterized by the presence of a vinyl group attached to the phenyl ring of phenylalanine, an essential aromatic amino acid. The unique structure of L-3-Vinylphenylalanine imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-3-Vinylphenylalanine typically involves the introduction of a vinyl group to the phenyl ring of phenylalanine. One common method is the use of vinylation reactions, where phenylalanine is treated with vinyl halides in the presence of a base and a palladium catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Catalyst: Palladium acetate or palladium on carbon
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Industrial Production Methods
Industrial production of L-3-Vinylphenylalanine may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be engineered to express enzymes that catalyze the vinylation of phenylalanine, resulting in higher yields and more environmentally friendly processes compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
L-3-Vinylphenylalanine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.
Reduction: Formation of 3-ethylphenylalanine.
Substitution: Formation of halogenated derivatives, such as 3-bromovinylphenylalanine.
Aplicaciones Científicas De Investigación
L-3-Vinylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-3-Vinylphenylalanine involves its incorporation into proteins and peptides, where the vinyl group can participate in various biochemical reactions. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes L-3-Vinylphenylalanine a valuable tool in the study of enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: The parent compound without the vinyl group.
L-Tyrosine: Contains a hydroxyl group on the phenyl ring.
L-DOPA: Contains both hydroxyl and amino groups on the phenyl ring.
Uniqueness
L-3-Vinylphenylalanine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to other amino acids. This reactivity allows for the formation of covalent bonds with nucleophiles, making it a valuable tool in biochemical research and drug development.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
Clave InChI |
LOQNGWKGCIQOMO-JTQLQIEISA-N |
SMILES isomérico |
C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


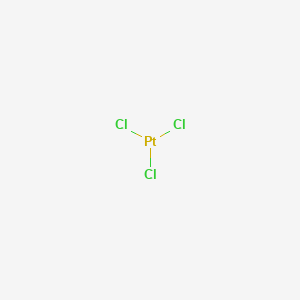
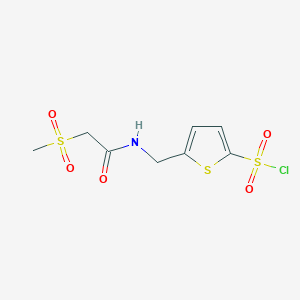
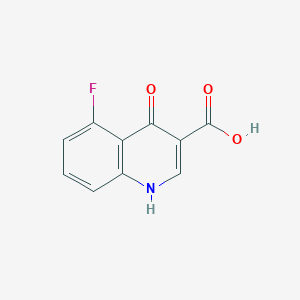

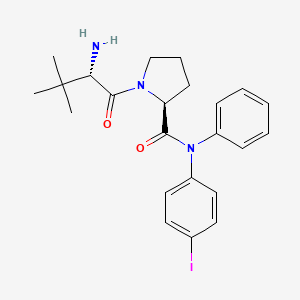

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)
